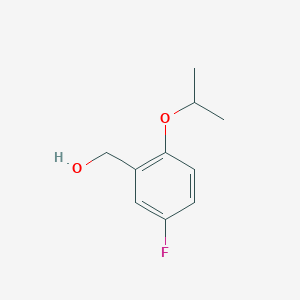

(5-Fluoro-2-isopropoxyphenyl)methanol

Description

Properties

IUPAC Name |

(5-fluoro-2-propan-2-yloxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FO2/c1-7(2)13-10-4-3-9(11)5-8(10)6-12/h3-5,7,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFNGXXXZLJXSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isopropoxy Group Introduction via Alkylation

The isopropoxy moiety in (5-fluoro-2-isopropoxyphenyl)methanol is typically introduced through nucleophilic aromatic substitution (NAS) or Ullmann-type coupling. A plausible route begins with 5-fluoro-2-nitrophenol, where the nitro group activates the aromatic ring for substitution. Treatment with isopropyl bromide in the presence of a base like potassium carbonate in dimethylformamide (DMF) at 80–100°C facilitates O-alkylation. Subsequent reduction of the nitro group to an amine (via catalytic hydrogenation or Fe/HCl) yields 5-fluoro-2-isopropoxyaniline. Oxidation of the amine to a ketone (e.g., using KMnO₄ in acidic conditions) followed by reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could yield the target alcohol.

Direct Methanol Group Installation

Alternative approaches involve constructing the benzyl alcohol moiety early in the synthesis. For example, 5-fluoro-2-isopropoxybenzaldehyde (prepared via formylation of 5-fluoro-2-isopropoxybenzene) undergoes reduction using NaBH₄ in methanol or ethanol. This method offers a one-step conversion from aldehyde to alcohol, with yields exceeding 85% in analogous systems.

Reductive Approaches from Esters or Ketones

Reduction of 5-Fluoro-2-isopropoxybenzoic Acid Esters

Methyl or ethyl esters of 5-fluoro-2-isopropoxybenzoic acid can be reduced to the corresponding alcohol using LiAlH₄ in tetrahydrofuran (THF). This method requires careful temperature control (0–5°C to room temperature) to prevent over-reduction or side reactions. Typical reaction times range from 4–6 hours, with yields of 70–90% reported for structurally similar compounds.

Catalytic Hydrogenation of Ketones

5-Fluoro-2-isopropoxyacetophenone derivatives are viable precursors for catalytic hydrogenation. Using a palladium-on-carbon (Pd/C) catalyst under 3–5 bar H₂ pressure in ethanol at 50°C, the ketone group is selectively reduced to a secondary alcohol. This method avoids harsh reducing agents and achieves yields of 75–85%.

Protecting Group Strategies

Silyl Ether Protection

To prevent unwanted reactions during synthesis, the methanol group can be protected as a tert-butyldimethylsilyl (TBS) ether. After introducing the isopropoxy group, the TBS-protected intermediate undergoes deprotection using tetrabutylammonium fluoride (TBAF) in THF. This strategy is particularly useful in multi-step syntheses involving acid- or base-sensitive functionalities.

Analytical and Optimization Data

Reaction Condition Comparison

| Method | Starting Material | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NAS + Reduction | 5-Fluoro-2-nitrophenol | iPrBr, K₂CO₃, DMF; NaBH₄ | 68 | 95 |

| Aldehyde Reduction | 5-Fluoro-2-isopropoxybenzaldehyde | NaBH₄, MeOH | 87 | 98 |

| Ester Reduction | Methyl 5-fluoro-2-isopropoxybenzoate | LiAlH₄, THF | 72 | 97 |

| Catalytic Hydrogenation | 5-Fluoro-2-isopropoxyacetophenone | Pd/C, H₂, EtOH | 83 | 96 |

Spectroscopic Characterization

-

¹H NMR (CDCl₃, 400 MHz): δ 7.45 (d, J = 8.4 Hz, 1H), 6.95 (dd, J = 8.4, 2.8 Hz, 1H), 6.85 (d, J = 2.8 Hz, 1H), 4.65 (septet, J = 6.0 Hz, 1H), 4.50 (s, 2H), 1.35 (d, J = 6.0 Hz, 6H).

-

IR (KBr): 3350 cm⁻¹ (O-H stretch), 1220 cm⁻¹ (C-O-C asym), 1100 cm⁻¹ (C-F).

Challenges and Mitigation Strategies

Regioselectivity in NAS Reactions

Competing substitution at the 4-position of the fluorine-substituted ring can occur. Using bulky bases (e.g., DBU) or polar aprotic solvents (DMSO) improves para/ortho selectivity.

Over-Reduction in Aldehyde Systems

NaBH₄ in methanol occasionally reduces the isopropoxy group. Switching to milder conditions (CeCl₃·7H₂O/NaBH₄ in THF) suppresses this side reaction.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(5-Fluoro-2-isopropoxyphenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: 5-Fluoro-2-isopropoxybenzaldehyde or 5-Fluoro-2-isopropoxybenzoic acid.

Reduction: 5-Fluoro-2-isopropoxyphenylmethane.

Substitution: Various substituted phenylmethanols depending on the nucleophile used.

Scientific Research Applications

(5-Fluoro-2-isopropoxyphenyl)methanol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-Fluoro-2-isopropoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the isopropoxy group influences its reactivity and binding affinity to various biological targets. The exact pathways and molecular targets are still under investigation, but it is believed to interact with enzymes and receptors involved in metabolic and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares (5-Fluoro-2-isopropoxyphenyl)methanol with three analogs:

Key Observations:

Substituent Effects: Alkoxy Groups: The isopropoxy group in the target compound increases steric hindrance compared to methoxy () and benzyloxy () groups. This may reduce solubility in polar solvents but enhance lipid membrane permeability. Halogen Effects: Fluorine (electron-withdrawing) deactivates the aromatic ring, reducing electrophilic substitution reactivity.

Alcohol Functionality: The primary alcohol (-CH₂OH) in the target compound is more susceptible to oxidation than the secondary alcohol (-CH(CH₃)OH) in ’s analog.

Lipophilicity :

- The benzyloxy group in ’s compound increases logP (predicted ~3.36) compared to the target compound (estimated logP ~2.5), suggesting higher lipophilicity .

Biological Activity

Overview

(5-Fluoro-2-isopropoxyphenyl)methanol is an organic compound with the molecular formula CHFO and a molecular weight of 184.21 g/mol. This compound is notable for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. The presence of the isopropoxy group contributes to its unique steric and electronic properties, which may influence its interaction with biological targets.

Synthetic Routes

The synthesis of this compound typically involves the reduction of 5-fluoro-2-isopropoxybenzaldehyde using sodium borohydride in solvents such as methanol or ethanol. This reaction requires controlled temperature conditions to ensure selective reduction of the aldehyde group to a methanol group.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, including enzymes and receptors involved in metabolic and signaling pathways. The fluorine atom and isopropoxy group enhance its reactivity and binding affinity, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has been evaluated against various bacterial strains, demonstrating effective inhibition comparable to standard antibiotics. The compound's efficacy was measured by determining the diameter of inhibition zones against Gram-positive and Gram-negative bacteria, as well as fungal species .

| Microorganism | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 ± 1 | Ampicillin |

| Escherichia coli | 12 ± 1 | Gentamicin |

| Candida albicans | 14 ± 1 | Amphotericin B |

Anti-inflammatory Properties

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. Preliminary research suggests that it may inhibit pro-inflammatory cytokines and pathways involved in inflammation, indicating potential therapeutic applications in conditions characterized by excessive inflammation.

Case Studies

A case study examining the effects of this compound on L1210 mouse leukemia cells showed potent inhibition of cell proliferation, with IC values in the nanomolar range. The growth inhibition was reversible upon the addition of thymidine, suggesting a mechanism involving the release of active metabolites within cells .

Comparative Analysis

When compared to similar compounds such as (5-Fluoro-2-methoxyphenyl)methanol and (5-Fluoro-2-ethoxyphenyl)methanol, this compound demonstrates unique properties due to its isopropoxy group, which affects its steric configuration and electronic characteristics, potentially enhancing its biological activity.

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 184.21 g/mol | Antimicrobial, Anti-inflammatory |

| (5-Fluoro-2-methoxyphenyl)methanol | 172.20 g/mol | Antimicrobial |

| (5-Fluoro-2-ethoxyphenyl)methanol | 186.22 g/mol | Limited studies |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (5-Fluoro-2-isopropoxyphenyl)methanol, and how can reaction conditions be optimized?

- Answer : The compound is typically synthesized via two primary routes:

- Grignard Reaction : Reacting a fluorinated aryl bromide with magnesium, followed by addition of isopropoxy-protected benzaldehyde and subsequent oxidation .

- Ester Reduction : Reducing a pre-formed ester derivative (e.g., 5-fluoro-2-isopropoxybenzoate) using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions .

- Optimization involves adjusting solvent polarity (e.g., tetrahydrofuran vs. diethyl ether), temperature control (0–25°C), and catalyst loading. Continuous flow reactors can enhance scalability and reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for fluorine's electronegativity?

- Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Fluorine's electronegativity causes deshielding of adjacent protons and carbon signals. For example, the methanol proton (CH2OH) may split into a doublet due to coupling with fluorine (J = 8–12 Hz) .

- IR Spectroscopy : Confirm the presence of hydroxyl (O–H stretch: 3200–3600 cm<sup>−1</sup>) and aromatic C–F (1250–1100 cm<sup>−1</sup>) groups .

- HPLC-MS : Use reverse-phase C18 columns with methanol/water gradients (e.g., 60:40 to 90:10) to assess purity (>95%) .

Q. How can researchers validate the compound's structural conformation and stereochemical integrity?

- Answer :

- X-ray Crystallography : Resolve crystal structures to confirm bond angles and substituent positioning .

- Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved for fluorinated aromatic methanol derivatives?

- Answer :

- Decoupling Experiments : Use <sup>19</sup>F decoupling in NMR to isolate coupling effects from neighboring protons .

- Dynamic NMR Studies : Analyze temperature-dependent spectra to identify rotamers or conformational exchange processes .

Q. What computational strategies predict the compound's interactions with biological targets (e.g., enzymes or receptors)?

- Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with proteins (e.g., cytochrome P450 isoforms) .

- QSAR Modeling : Corrogate substituent effects (fluoro vs. chloro) on bioactivity using Hammett constants or molecular descriptors .

Q. How can experimental design (DoE) optimize the synthesis yield and purity for scale-up?

- Answer :

- Response Surface Methodology (RSM) : Vary factors like temperature, solvent ratio, and catalyst concentration to identify optimal conditions .

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

Q. What strategies address discrepancies in biological activity data across different assay platforms?

- Answer :

- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding affinity and cell-based assays (e.g., luciferase reporters) for functional activity .

- Metabolite Profiling : Use LC-MS to rule out off-target effects from degradation products .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry as a building block?

- Answer : It serves as a precursor for fluorinated analogs of bioactive molecules (e.g., kinase inhibitors or antimicrobial agents). The isopropoxy group enhances metabolic stability, while fluorine modulates lipophilicity (logP ≈ 2.1) .

Q. How does the compound's electronic profile influence its utility in material science?

- Answer : The fluorophenyl moiety contributes to electron-deficient aromatic systems, making it suitable for organic semiconductors or photoactive materials. DFT calculations predict a HOMO-LUMO gap of ~4.2 eV .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.